4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide
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Overview
Description
4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a tetrahydro-2H-pyran-4-yl group and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-yl intermediates. One common method involves the use of catalytic conditions to facilitate the formation of the desired product. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction between a pyridine derivative and a tetrahydro-2H-pyran-4-yl halide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Comparison: 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(oxan-4-yl)-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-11-5-1-9(2-6-11)10-3-7-13-8-4-10/h1-2,5-6,10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXDMDOLGCWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=[N+](C=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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